1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine typically involves the reaction of a bromophenyl derivative with a hydroxy-methyl-pyrimidine derivative under controlled conditions. Common reagents used in this synthesis may include strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors, precise temperature control, and purification steps such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups on the pyrimidine ring may play a crucial role in binding to these targets, while the bromophenyl group could enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- GUANIDINE, 1-(p-CHLOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
- GUANIDINE, 1-(p-FLUOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
- GUANIDINE, 1-(p-METHOXYPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
Uniqueness
The presence of the bromine atom in 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine makes it unique compared to its analogs with different halogen substitutions. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
16018-56-7 |
---|---|
Molecular Formula |
C12H12BrN5O |
Molecular Weight |
322.16 |
IUPAC Name |
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C12H12BrN5O/c1-7-6-10(19)17-12(15-7)18-11(14)16-9-4-2-8(13)3-5-9/h2-6H,1H3,(H4,14,15,16,17,18,19) |
SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.